ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
Description
The compound ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate features a 1,2,3-triazole core substituted at the 4-position with a carbonyl-linked piperazine ethyl carboxylate group and at the 5-position with a 4-ethylphenylamino moiety. This architecture combines two pharmacologically significant motifs:
- Piperazine-carboxylate: A flexible heterocyclic scaffold known for enhancing solubility and modulating receptor interactions.
- 1,2,3-Triazole: A stable heterocycle often employed in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL, which is widely used for small-molecule refinement due to its robustness and precision .
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
VILYUBYZOVGWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Attachment of the Ethylphenyl Group: This step involves the reaction of the triazole intermediate with 4-ethylphenylamine under suitable conditions.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Biology: Used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between the target compound and analogs:
Key Observations :
- Triazole Positioning: The 1,2,3-triazole’s position and substitution pattern (e.g., 4-ethylphenylamino vs. bromochroman in WR12) dictate electronic and steric interactions critical for target binding .
Pharmacological and Therapeutic Potential
- Antimicrobial Applications : Pyrazole and triazole derivatives (e.g., ) exhibit antimicrobial properties, though the target compound’s activity remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
